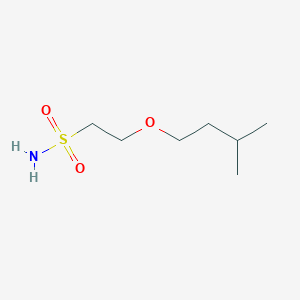

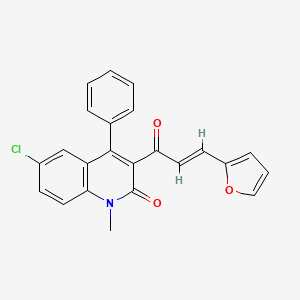

![molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7](/img/structure/B2901332.png)

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide

カタログ番号 B2901332

CAS番号:

527690-05-7

分子量: 270.332

InChIキー: QGPNQXLPXOTLSH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis

The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .科学的研究の応用

1. HIV-1 Vif Inhibitor

- Summary of Application: The compound has been developed as a novel Vif inhibitor with strong antiviral activity. Vif (Viral infectivity factor) is an accessory protein of human immunodeficiency virus type I (HIV-1) that inhibits host defense factor, APOBEC3G (A3G), mediated viral cDNA hypermutations .

- Methods of Application: A series of compound 1 derivatives were designed, synthesized, and tested in vitro for their antiviral activities .

- Results: The biological results showed that compound 5 and 16 inhibited the virus replication efficiently with EC50 values of 9.81 and 4.62 μM. Meanwhile, low cytotoxicities on H9 cells were observed for the generated compounds by the MTT assay .

2. Anticancer Agent

- Summary of Application: Compounds with a 2-aminothiazole scaffold, similar to the one in “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, have been found to have anticancer properties .

- Methods of Application: These compounds are typically synthesized and then tested in vitro for their anticancer activities .

- Results: The specific results can vary depending on the exact compound and the type of cancer being targeted .

3. Antioxidant

- Summary of Application: 2-aminothiazole-based compounds have been found to have antioxidant properties .

- Methods of Application: These compounds can be synthesized and then tested in vitro for their antioxidant activities .

- Results: The specific results can vary depending on the exact compound and the experimental conditions .

4. Antimicrobial Agent

- Summary of Application: 2-aminothiazole-based compounds have been found to have antimicrobial properties .

- Methods of Application: These compounds can be synthesized and then tested in vitro for their antimicrobial activities .

- Results: The specific results can vary depending on the exact compound and the type of microorganism being targeted .

5. Anti-inflammatory Agent

- Summary of Application: 2-aminothiazole-based compounds have been found to have anti-inflammatory properties .

- Methods of Application: These compounds can be synthesized and then tested in vitro for their anti-inflammatory activities .

- Results: The specific results can vary depending on the exact compound and the experimental conditions .

将来の方向性

特性

IUPAC Name |

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPNQXLPXOTLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide | |

Citations

For This Compound

1

Citations

IA Rivero, K Espinoza, R Somanathan - Molecules, 2004 - mdpi.com

Quinazolinone and quinazolinedione derivatives are of considerable interest due to their wide array of pharmacological properties. In this paper we report the synthesis of ten …

Number of citations: 55

www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(3-Methylbutoxy)ethanesulfonamide

1250130-43-8

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

717814-43-2

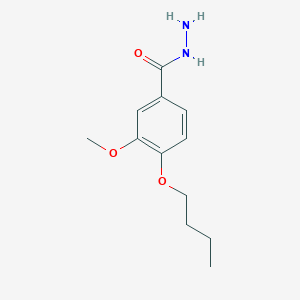

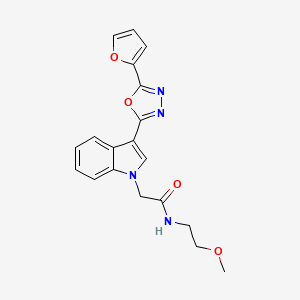

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)

![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)

![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)

![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)

![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)